Methyl 3-Chloro-4-methylbenzoate
Overview
Description
Methyl 3-Chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The compound appears as a pale-yellow to yellow-brown or orange solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9ClO2/c1-6-3-4-7 (5-8 (6)10)9 (11)12-2/h3-5H,1-2H3
. Its InChI key is KTFQDZCNPGFKAH-UHFFFAOYSA-N
. The canonical SMILES structure is CC1=C (C=C (C=C1)C (=O)OC)Cl
. Physical and Chemical Properties Analysis
This compound is a white or colorless to almost white or almost colorless powder to lump to clear liquid . It has a melting point of 28 °C and a boiling point of 107 °C/7 mmHg .Scientific Research Applications
1. Structural and Crystallization Studies
Methyl 3-Chloro-4-methylbenzoate has been a subject of interest in structural and crystallization studies. Research has explored the crystallization behavior and structural similarities between chloro/methyl structural counterparts like o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid. These studies have yielded insights into the hydrogen-bonded structures, polymorphism, and the impact of chloro and methyl groups on the stability and crystallization of compounds (Polito et al., 2008).
2. Supramolecular Chemistry
The compound has been utilized in the synthesis of organic acid–base salts, leading to the formation of supramolecular associations. This has implications for understanding charge-assisted hydrogen bonds and other noncovalent interactions in crystal structures, contributing to the field of supramolecular chemistry and crystal engineering (Khalib et al., 2014).
3. Environmental and Microbial Studies
This compound has been studied in environmental contexts, particularly in the degradation of chloro- and methyl-substituted benzoic acids. Research involving genetically modified microorganisms like Pseudomonas sp. has demonstrated the potential for complete mineralization of compounds, highlighting the relevance of such compounds in biodegradation and environmental remediation (Müller et al., 2000).
4. Material Science and Polymer Research
In material science and polymer research, the compound has contributed to understanding the properties of various materials. Studies involving polyaniline doped by benzoic acid and substituted benzoic acids have shed light on conductivity, thermal stability, and other properties, underlining the compound's significance in the development of advanced materials (Amarnath & Palaniappan, 2005).
Safety and Hazards
Methyl 3-Chloro-4-methylbenzoate has been classified with the signal word 'Warning’ . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 3-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFQDZCNPGFKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384243 | |
Record name | Methyl 3-Chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56525-63-4 | |
Record name | Methyl 3-Chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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